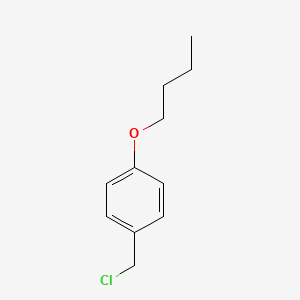

1-Butoxy-4-(chloromethyl)benzene

Description

General Classification and Structural Context of Halomethylated Aromatic Ethers

1-Butoxy-4-(chloromethyl)benzene belongs to the class of organic compounds known as halomethylated aromatic ethers. Structurally, these are characterized by an ether linkage (R-O-R') where one of the R groups is an aromatic ring (aryl group), and this ring is further substituted with a halomethyl group (-CH₂X, where X is a halogen). numberanalytics.comlibretexts.org

Aromatic Ethers : These compounds feature an oxygen atom bonded to at least one aryl group. numberanalytics.comlibretexts.org The oxygen's lone pair electrons can conjugate with the aromatic system, influencing the ring's reactivity. libretexts.org Generally, the alkoxy group (-OR) is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.

Benzyl (B1604629) Halides : This subclass of alkyl halides consists of a halogen atom attached to a benzylic carbon (a carbon atom directly bonded to an aromatic ring). Benzyl halides, such as the chloromethyl group in the title compound, are notably reactive in nucleophilic substitution reactions due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent aromatic ring.

The general structure of an ether is R-O-R', and in an aromatic ether, at least one 'R' is an aryl group. byjus.com this compound fits this description, with a butoxy group and a 4-(chloromethyl)phenyl group attached to the ether oxygen. The IUPAC nomenclature for ethers often names the smaller alkyl group as an alkoxy substituent on the parent alkane or arene. fiveable.me

Table 1: Structural Classification of this compound and Related Compounds

| Compound Name | Parent Class | Key Functional Groups | Structural Formula |

| This compound | Halomethylated Aromatic Ether | Aromatic Ether, Benzyl Chloride | C₄H₉-O-C₆H₄-CH₂Cl |

| Anisole | Aromatic Ether | Aromatic Ether | CH₃-O-C₆H₅ |

| Benzyl Chloride | Benzyl Halide | Benzyl Chloride | C₆H₅-CH₂Cl |

| 1-Butoxy-4-methylbenzene | Aromatic Ether | Aromatic Ether | C₄H₉-O-C₆H₄-CH₃ |

Significance of this compound as a Synthetic Intermediate

The primary significance of this compound in organic synthesis lies in its bifunctional nature, which allows for selective transformations. The key reactive site is the benzylic chloride, which is susceptible to nucleophilic substitution, while the butoxy ether and the aromatic ring are comparatively stable under these conditions.

The chloromethyl group is an excellent electrophilic site for S_N2 and S_N1 reactions. youtube.com The adjacent benzene (B151609) ring stabilizes the transition state of an S_N2 reaction and can stabilize the carbocation intermediate formed in an S_N1 reaction, making benzylic halides significantly more reactive than simple alkyl halides. libretexts.orglibretexts.org This reactivity allows the facile introduction of the "4-butoxybenzyl" group into various molecules through reactions with a wide range of nucleophiles.

For instance, in a reaction analogous to the one between 4-bromobenzyl chloride and sodium cyanide, the cyanide nucleophile would preferentially attack the more reactive benzylic carbon of the chloromethyl group, displacing the chloride ion, while the aryl halide remains untouched. youtube.com This selective reactivity is crucial for synthetic planning.

Common transformations involving the chloromethyl group include:

Etherification : Reaction with alcohols or phenols to form other ethers.

Esterification : Reaction with carboxylate salts to form benzyl esters.

Alkylation : Used in Friedel-Crafts alkylation of other aromatic compounds.

Formation of Grignard Reagents : Although less common for chlorides, it can be used to form organometallic reagents.

Conversion to other functional groups : Such as amines (with ammonia (B1221849) or amines), nitriles (with cyanide), and phosphonium (B103445) salts (with triphenylphosphine (B44618) for Wittig reactions).

The butoxy group, being electron-donating, activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution if desired in a subsequent synthetic step. Its steric bulk can also influence the regioselectivity of reactions.

Current Research Trends and Challenges Pertaining to Substituted Benzyl Halides

The chemistry of substituted benzyl halides is a dynamic area of research, with a focus on developing more efficient, selective, and environmentally benign synthetic methods.

A primary challenge is controlling the reaction pathway between S_N1 and S_N2 mechanisms. youtube.com The choice of solvent, nucleophile, and the specific substituents on the benzene ring can all influence which mechanism predominates. amherst.edu For example, polar, protic solvents favor the S_N1 pathway through stabilization of the carbocation intermediate, while polar, aprotic solvents and strong nucleophiles favor the S_N2 pathway. youtube.com

Recent research trends are focused on overcoming these challenges and expanding the synthetic utility of benzyl halides:

Metal-Catalyzed Cross-Coupling Reactions : Significant progress has been made in using transition metals like nickel and copper to catalyze the cross-coupling of benzyl halides with various partners, including organoboron compounds (Suzuki coupling), organozinc compounds, and Grignard reagents. researchgate.net These methods offer high efficiency and functional group tolerance.

Photoredox Catalysis : The use of visible light photoredox catalysis has emerged as a powerful tool for generating benzyl radicals from benzyl halides under mild conditions. acs.orgnih.gov These radicals can then participate in a variety of bond-forming reactions that are complementary to traditional polar reactions. This approach allows for novel transformations, such as the coupling of benzyl halides with amines in asymmetric carbonylative reactions. acs.org

Enantioselective Couplings : A major goal is the development of enantioconvergent methods, where a racemic mixture of a chiral benzyl halide can be converted into a single enantiomer of the product. Nickel-catalyzed cross-electrophile coupling reactions are at the forefront of this research, enabling the synthesis of chiral molecules from readily available benzylic precursors. acs.org

C-H Functionalization as an Alternative : While benzyl halides are excellent starting materials, there is a growing trend towards the direct functionalization of benzylic C-H bonds. rsc.org Metallaphotoredox catalysis is a key enabling technology in this area, offering a more atom-economical approach to the synthesis of complex benzylic structures.

Table 2: Selected Physicochemical Properties of Structurally Related Compounds

| Property | Value | Compound | Source |

| Molecular Weight | 198.69 g/mol | 1-tert-Butoxy-4-(chloromethyl)benzene | epa.gov |

| Molecular Formula | C₁₁H₁₅ClO | 1-tert-Butoxy-4-(chloromethyl)benzene | epa.gov |

| Normal Boiling Point | 548.03 K (calculated) | Benzene, 1-butyl-2-(chloromethyl)-4-methyl- | chemeo.com |

| Octanol/Water Partition Coefficient (logP) | 4.076 (calculated) | Benzene, 1-butyl-2-(chloromethyl)-4-methyl- | chemeo.com |

| Molecular Weight | 184.66 g/mol | Benzene, (4-chlorobutoxy)- | chemeo.com |

| Molecular Formula | C₁₀H₁₃ClO | Benzene, (4-chlorobutoxy)- | chemeo.com |

| Molecular Weight | 140.610 g/mol | Benzene, 1-(chloromethyl)-4-methyl- | nist.gov |

| Molecular Formula | C₈H₉Cl | Benzene, 1-(chloromethyl)-4-methyl- | nist.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1-butoxy-4-(chloromethyl)benzene |

InChI |

InChI=1S/C11H15ClO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

DLYHQYZAEIUQLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butoxy 4 Chloromethyl Benzene

Etherification Pathways for Aromatic Ring Functionalization

The formation of the ether linkage in 1-Butoxy-4-(chloromethyl)benzene is a critical step. The Williamson ether synthesis is a classical and widely employed method for this transformation.

Mechanistic Investigations of Williamson Ether Synthesis in Butoxybenzene (B75284) Formation

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com In the context of synthesizing a precursor to this compound, such as butoxybenzene, this involves the reaction of a phenoxide ion with a butyl halide. organicchemistrytutor.com The phenoxide is typically generated by treating a phenol (B47542) with a strong base like sodium hydride (NaH) or sodium hydroxide. libretexts.orgfrancis-press.com The reaction is sensitive to steric hindrance, with primary alkyl halides like 1-bromobutane (B133212) being the most effective electrophiles to avoid elimination side reactions. organicchemistrytutor.com The synthesis of butoxybenzene can be achieved by reacting a phenoxide anion with a primary butyl halide, such as 1-bromobutane. organicchemistrytutor.com

Application of Phase Transfer Catalysis in Ether Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful technique to facilitate etherification reactions, particularly when dealing with reactants in different phases (e.g., a solid phenoxide and a liquid alkyl halide). bcrec.id Quaternary ammonium (B1175870) salts are commonly used as phase transfer catalysts. iosrjournals.org They shuttle the nucleophile (phenoxide ion) from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction rate. bcrec.id

Kinetic studies on similar etherification reactions under phase transfer catalysis have demonstrated that the reaction often follows pseudo-first-order kinetics. researchgate.net The apparent rate constant is influenced by several factors. For instance, in the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118), the rate constant increased with higher concentrations of the phase transfer catalyst, the base (potassium hydroxide), and with increasing temperature and stirring speed. researchgate.net The choice of catalyst is also crucial; for example, multi-site phase transfer catalysts (MPTC) have shown high efficacy. bcrec.id The activation energy for such reactions can be determined from an Arrhenius plot. researchgate.net

The following table presents data from a kinetic study on a similar etherification reaction, highlighting the effect of various parameters on the reaction rate.

| Parameter | Condition | Apparent Rate Constant (k_app) |

| Catalyst Concentration | Low | Lower |

| High | Higher | |

| Base Concentration | Low | Lower |

| High | Higher | |

| Temperature | Low | Lower |

| High | Higher | |

| Stirring Speed | Low | Lower |

| High | Higher |

This is an interactive table based on general findings from kinetic studies of phase transfer catalyzed etherification reactions.

The choice of solvent significantly impacts the yield and selectivity of phase transfer catalyzed etherification. Aprotic solvents like toluene (B28343) and chlorobenzene (B131634) are often employed. francis-press.comresearchgate.net In some cases, the presence of a small amount of water can influence the reaction rate, though anhydrous conditions are generally preferred to minimize side reactions. francis-press.comresearchgate.net The reaction temperature is another critical parameter that needs to be optimized to achieve a good balance between reaction rate and selectivity. For instance, a study on the synthesis of 1-butoxy-4-tert-butylbenzene was conducted at 60 °C. researchgate.net

Strategies for Selective Chloromethylation of Aromatic Substrates

Chloromethylation is the introduction of a chloromethyl group (-CH2Cl) onto an aromatic ring. The Blanc chloromethylation is a classic method that uses formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride. jk-sci.comorganicreactions.org This reaction is an electrophilic aromatic substitution. scilit.com

The selectivity of chloromethylation is influenced by the directing effects of the substituents already present on the aromatic ring. An alkoxy group, such as a butoxy group, is an ortho-, para-directing and activating group. Therefore, the chloromethylation of butoxybenzene is expected to yield a mixture of ortho and para isomers, with the para isomer, this compound, often being the major product due to reduced steric hindrance.

Improving the selectivity of chloromethylation is a key research area. The use of phase transfer catalysts has been shown to improve both yield and selectivity in the chloromethylation of various aromatic hydrocarbons. unive.it For instance, in the chloromethylation of cumene, a high para/ortho ratio was achieved using a micellar catalyst. unive.it The reaction conditions, including the choice of catalyst, solvent, and temperature, play a crucial role in controlling the regioselectivity. unive.itgoogle.com Acetic acid is a commonly used solvent in these reactions. unive.it

The following table summarizes the reagents and general conditions for chloromethylation.

| Reagent/Condition | Role/Effect |

| Chloromethylating Agent | Formaldehyde/HCl, Chloromethyl methyl ether |

| Catalyst | Lewis acids (e.g., ZnCl2, SnCl4), Phase transfer catalysts |

| Solvent | Acetic acid, Chlorinated solvents |

| Temperature | Influences reaction rate and selectivity |

| Substituent on Aromatic Ring | Directs the position of chloromethylation (e.g., alkoxy groups are ortho, para-directing) |

This is an interactive table summarizing key aspects of chloromethylation reactions.

Electrophilic Chloromethylation via Lewis Acid Catalysis

The direct introduction of a chloromethyl group onto the aromatic ring of 1-butoxybenzene can be accomplished via an electrophilic aromatic substitution known as the Blanc chloromethylation reaction. The butoxy group is an activating, ortho-, para-directing group, which facilitates the substitution, primarily at the para-position due to steric hindrance at the ortho-positions. This reaction typically employs a source of formaldehyde, hydrogen chloride, and a Lewis acid catalyst. sciencemadness.org

Common reagents for this transformation include paraformaldehyde or 1,3,5-trioxane (B122180) as the formaldehyde source, concentrated hydrochloric acid, and a Lewis acid catalyst to generate the electrophilic chloromethylating agent, believed to be a chloromethyl cation or a related complex. sciencemadness.orggoogle.com A variety of Lewis acids can be employed to catalyze this reaction.

Key Lewis Acid Catalysts:

Zinc Chloride (ZnCl₂): A traditional and effective catalyst for chloromethylation, often used in hydrochloric acid solutions. sciencemadness.orgresearchgate.net However, stoichiometric amounts may be required, complicating the workup process. researchgate.net

Stannic Chloride (SnCl₄): A potent Lewis acid that can be used to catalyze the reaction, sometimes in conjunction with a catalyst regenerant like silicon tetrachloride to maintain catalytic activity. sciencemadness.orggoogle.com

Aluminum Chloride (AlCl₃): While a strong Lewis acid, it is known to sometimes promote the formation of diarylmethane by-products, where the newly formed benzyl (B1604629) chloride alkylates another molecule of the starting material. google.com

Iron(III) Chloride (FeCl₃): Has been shown to be an effective catalyst in some chloromethylation processes. google.com

The reaction is typically performed by heating the aromatic substrate (1-butoxybenzene) with the chloromethylating reagents. The reaction conditions, such as temperature and catalyst choice, must be carefully controlled to maximize the yield of the desired para-substituted product and minimize the formation of by-products like the ortho-isomer and diarylmethane derivatives. google.com

| Catalyst | Typical Reagents | Key Considerations |

| Zinc Chloride (ZnCl₂) | Paraformaldehyde, HCl | Standard catalyst, may require large quantities. researchgate.net |

| Stannic Chloride (SnCl₄) | Chloromethyl methyl ether | Effective catalyst, can be used with regenerants. sciencemadness.orggoogle.com |

| Aluminum Chloride (AlCl₃) | Paraformaldehyde, HCl | Strong catalyst, potential for diarylmethane by-product formation. google.com |

| Iron(III) Chloride (FeCl₃) | Chloromethyl methyl ether | Effective catalyst for certain substrates. google.com |

Alternative Methods for Introducing the Chloromethyl Group

Beyond the classic Blanc reaction, alternative methodologies exist for introducing the chloromethyl group, which can offer advantages in terms of selectivity or milder reaction conditions.

One significant alternative involves the use of pre-formed chloromethyl alkyl ethers, such as chloromethyl methyl ether (CMME), in the presence of a Lewis acid. sciencemadness.orggoogle.com This method can sometimes provide better control and higher yields compared to the in-situ generation of the electrophile from formaldehyde and HCl. However, due to the high carcinogenicity of by-products like bis(chloromethyl) ether, which can form in related reactions, this approach requires stringent safety precautions. orgsyn.org Procedures that generate CMME in situ from acetals and acid halides have been developed to minimize handling of the hazardous reagent. researchgate.net

Another approach utilizes phase-transfer catalysis (PTC) to facilitate the reaction in a biphasic system. For instance, a catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and a phase-transfer agent like polyethylene (B3416737) glycol (PEG) has been used for the chloromethylation of aromatic hydrocarbons in an aqueous medium, which can simplify the process and reduce environmental impact. researchgate.net

Sequential Synthesis Approaches to this compound

Sequential synthesis offers an alternative to direct chloromethylation, often providing better control over regioselectivity and avoiding harsh reaction conditions. This strategy involves building the molecule step-by-step.

A primary sequential route involves the initial synthesis of 4-butoxybenzyl alcohol, which is then converted to the final product.

Synthesis of 1-Butoxybenzene: The precursor, 1-butoxybenzene, can be prepared via a Williamson ether synthesis. This involves reacting phenol with a butyl halide, such as n-butyl bromide, in the presence of a base like sodium ethoxide. scribd.comresearchgate.net The phenoxide ion, generated in situ, acts as a nucleophile, displacing the bromide to form the ether. lawinsider.com

Formation of 4-Butoxybenzaldehyde: The 1-butoxybenzene can be formylated to introduce a carbonyl group at the para position.

Reduction to 4-Butoxybenzyl Alcohol: The aldehyde is then reduced to the corresponding primary alcohol, 4-butoxybenzyl alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) or lithium aluminum hydride. A related synthesis involves the reduction of 4-(4-methoxybenzyl)benzoic acid using borane (B79455) in tetrahydrofuran (B95107) to yield the corresponding benzyl alcohol. prepchem.com

Conversion to this compound: The final step is the conversion of the benzylic alcohol to the chloride. This is a standard transformation that can be achieved with high efficiency using reagents like thionyl chloride (SOCl₂). libretexts.org The reaction is typically performed in an inert solvent like chloroform (B151607) or dichloromethane. This method is advantageous as it avoids the direct chloromethylation of the sensitive ether and unambiguously yields the para-substituted product. libretexts.org

| Step | Reaction Name/Type | Typical Reagents | Intermediate Product |

| 1 | Williamson Ether Synthesis | Phenol, n-Butyl Bromide, Base | 1-Butoxybenzene |

| 2 | Formylation / Oxidation | (Varies) | 4-Butoxybenzoic Acid or 4-Butoxybenzaldehyde |

| 3 | Reduction | NaBH₄ or BH₃-THF | 4-Butoxybenzyl Alcohol |

| 4 | Chlorination | Thionyl Chloride (SOCl₂) | This compound |

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of this compound and its synthetic intermediates are critical for obtaining a product of high purity. Standard laboratory techniques are employed throughout the synthesis.

Following a reaction, a typical workup procedure involves quenching the reaction mixture, often with water or an aqueous solution, followed by extraction of the product into an organic solvent like diethyl ether or dichloromethane. orgsyn.orgprepchem.com The organic layer is then washed sequentially with water, a dilute base solution (e.g., sodium bicarbonate) to remove acidic impurities, and finally with brine to aid in the removal of water. orgsyn.org

After washing, the organic solution is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or calcium chloride, to remove residual water. orgsyn.orgorgsyn.org The drying agent is subsequently removed by filtration. sciencemadness.org

The crude product is obtained after the removal of the solvent, typically by rotary evaporation. orgsyn.org Final purification is most commonly achieved by distillation under reduced pressure (vacuum distillation). sciencemadness.orgorgsyn.org This technique is suitable for thermally stable liquids and allows for separation from non-volatile impurities or components with significantly different boiling points. For solid products or to separate compounds with close boiling points, column chromatography or recrystallization may be employed. orgsyn.org The purity of the final product and intermediates can be confirmed using analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Mechanistic Investigations of 1 Butoxy 4 Chloromethyl Benzene

Reactions Involving the Butoxy Group

The butoxy group is generally less reactive than the chloromethyl moiety. Its primary reactivity involves the cleavage of the ether linkage.

Ethers are typically unreactive to many reagents, which is why they are often used as solvents. openstax.orglibretexts.org However, the C-O bond of an ether can be cleaved under harsh conditions using strong acids, most commonly HBr and HI. openstax.orglibretexts.orgmasterorganicchemistry.com HCl is generally not effective for this purpose. openstax.orglibretexts.org

The cleavage of the butoxy group in 1-Butoxy-4-(chloromethyl)benzene would proceed by protonation of the ether oxygen by the strong acid. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). In the case of an aryl alkyl ether, the cleavage consistently yields a phenol (B47542) and an alkyl halide. pearson.comlibretexts.org This is because the bond between the sp²-hybridized aromatic carbon and the oxygen is stronger than the bond between the sp³-hybridized alkyl carbon and the oxygen. Consequently, the nucleophile attacks the less hindered alkyl carbon.

The reaction would produce 4-(chloromethyl)phenol and 1-bromobutane (B133212) (or 1-iodobutane (B1219991) if HI is used).

Oxidative Transformations of the Butoxy Chain

The butoxy group in this compound, while generally stable, can undergo oxidative transformations under specific conditions. The presence of the benzene (B151609) ring significantly influences the reactivity of the adjacent alkyl chain.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions, are known to oxidize alkyl side-chains of aromatic compounds. libretexts.orgopenstax.orgunizin.org In the case of this compound, the benzylic carbon of the butoxy group (the carbon atom directly attached to the aromatic ring) is the most susceptible to oxidation. This is due to the stabilization of radical intermediates at the benzylic position through resonance with the benzene ring. libretexts.orgopenstax.org

The typical outcome of such a strong oxidation is the cleavage of the entire butoxy chain, leading to the formation of a carboxylic acid group at the position of attachment to the benzene ring. libretexts.orgopenstax.orgunizin.org This would transform this compound into 4-(chloromethyl)benzoic acid. For this reaction to proceed, the presence of at least one hydrogen atom on the benzylic carbon is crucial. openstax.org Since the benzylic carbon of the butoxy group is a methylene (B1212753) (-CH₂-) group, this condition is met.

While the complete oxidation to a carboxylic acid is the most common pathway with strong oxidants, more selective oxidation within the butoxy chain is also a theoretical possibility, although less commonly reported for simple alkoxybenzenes. Such transformations would require milder and more specific oxidizing agents to avoid cleavage of the C-O bond or the entire alkyl chain. For instance, enzymatic or biomimetic oxidation systems can sometimes achieve hydroxylation at specific positions within an alkyl chain. researchgate.net However, detailed research findings on such selective oxidative transformations specifically for the butoxy chain of this compound are not extensively documented in readily available literature.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The regiochemical outcome and the rate of these reactions are dictated by the directing and activating/deactivating effects of the existing butoxy and chloromethyl substituents.

Regioselectivity and Directing Effects of Butoxy and Chloromethyl Substituents

The position of electrophilic attack on the benzene ring is determined by the combined influence of the butoxy and chloromethyl groups.

The butoxy group (-OBu) is a strong activating group and an ortho, para-director. organicchemistrytutor.comwvu.eduyoutube.com The oxygen atom, with its lone pairs of electrons, can donate electron density to the benzene ring through resonance. This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.com The resonance stabilization of the intermediate carbocation (the sigma complex) is also greatest when the electrophile attacks at the ortho or para positions.

The chloromethyl group (-CH₂Cl) is generally considered to be a weakly deactivating group due to the inductive electron-withdrawing effect of the electronegative chlorine atom. However, it is also an ortho, para-director. stackexchange.com This directing effect is attributed to the ability of the adjacent benzene ring to stabilize the transition state leading to ortho and para products through hyperconjugation, which can outweigh the inductive pull of the chlorine atom. stackexchange.com

When both an activating and a deactivating group are present on a benzene ring, the position of the incoming electrophile is primarily determined by the more powerful activating group. In the case of this compound, the strongly activating butoxy group will direct incoming electrophiles to the positions ortho to it (positions 2 and 6). The para position relative to the butoxy group is already occupied by the chloromethyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions adjacent to the butoxy group.

| Substituent | Activating/Deactivating Effect | Directing Effect |

| Butoxy (-OBu) | Activating | ortho, para |

| Chloromethyl (-CH₂Cl) | Weakly Deactivating | ortho, para |

| Combined Effect on this compound | Activated | ortho to the butoxy group |

Influence of Reaction Conditions on Product Distribution

The distribution of products in electrophilic aromatic substitution reactions can be significantly influenced by the reaction conditions, including the nature of the electrophile, the catalyst used, the solvent, and the temperature.

In reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃), the strong directing effect of the butoxy group would favor substitution at the 2- and 6-positions. However, steric hindrance between the bulky butoxy group and the incoming electrophile could influence the ratio of the possible ortho isomers.

For Friedel-Crafts reactions , the conditions are particularly crucial.

Friedel-Crafts Alkylation : This reaction involves the introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). While the butoxy group activates the ring towards alkylation, the reaction is prone to polyalkylation, as the newly introduced alkyl group can further activate the ring. youtube.com Also, the Lewis acid catalyst can complex with the oxygen of the butoxy group, potentially deactivating the ring or leading to undesired side reactions.

Friedel-Crafts Acylation : This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. Acylation is generally less prone to polysubstitution because the resulting acyl group is deactivating. youtube.com The regioselectivity would still be directed by the butoxy group to the ortho positions. The choice of catalyst and reaction temperature can be optimized to maximize the yield of the desired product and minimize side reactions. For instance, milder Lewis acids might be preferred to avoid complexation with the butoxy group.

| Reaction | Reagents | Expected Major Product(s) | Potential Issues/Considerations |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-1-butoxy-4-(chloromethyl)benzene | Potential for over-nitration if conditions are too harsh. |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-1-butoxy-4-(chloromethyl)benzene | Steric hindrance may affect the yield of the ortho product. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Acyl-4-butoxy-5-chloromethyl)benzene | Lewis acid can complex with the butoxy group. |

Cyclization and Rearrangement Pathways

The structure of this compound, with its reactive benzylic chloride and the alkoxy group, presents possibilities for intramolecular cyclization and rearrangement reactions under specific conditions.

One potential pathway is an intramolecular Friedel-Crafts alkylation . If the butoxy chain were longer and contained a suitable leaving group, or if the molecule were to react with a reagent that could generate a carbocation on the butoxy chain, this carbocation could then attack the electron-rich benzene ring to form a new ring. However, with a simple butoxy group, this is not a straightforward process. A more plausible scenario for intramolecular cyclization would involve the chloromethyl group. Under the influence of a Lewis acid, the chloromethyl group can ionize to form a benzylic carbocation. This electrophilic center could potentially attack the oxygen atom of the butoxy group if the conformation is favorable, though this would lead to a strained four-membered ring and is generally not a favored pathway. More likely, if another nucleophilic site were present on the butoxy chain, cyclization could occur.

Another possibility is the Sommelet-Hauser rearrangement . This reaction typically involves a benzylic quaternary ammonium (B1175870) salt that rearranges in the presence of a strong base like sodium amide. libretexts.orgwikipedia.org If this compound were to react with a tertiary amine to form a quaternary ammonium salt, this salt could then potentially undergo a Sommelet-Hauser rearrangement. This would involve deprotonation at the benzylic position or a methyl group on the amine, followed by a libretexts.orgnih.gov-sigmatropic rearrangement, ultimately leading to the introduction of a new alkyl group at the ortho position to the original chloromethyl group.

Finally, under certain basic conditions, rearrangement of the alkoxybenzyl moiety itself could be envisioned. For instance, the formation of an alkoxybenzyl anion could potentially lead to a rearrangement, as has been reported for related systems. researchgate.net

While these cyclization and rearrangement pathways are mechanistically plausible for a molecule with the structural features of this compound, specific, well-documented examples for this exact compound are not readily found in the chemical literature, suggesting they may not be common or synthetically useful transformations.

Derivatization and Functionalization Strategies of 1 Butoxy 4 Chloromethyl Benzene

Synthesis of Advanced Organic Intermediates through Chloromethyl Modification

The presence of the chloromethyl group provides a highly reactive site for a multitude of chemical transformations, enabling the synthesis of a diverse range of advanced organic intermediates.

Formation of Benzylic Alcohols, Aldehydes, and Carboxylic Acids

The chloromethyl moiety is readily converted to various oxygenated functional groups. The hydrolysis of 1-Butoxy-4-(chloromethyl)benzene yields (4-butoxyphenyl)methanol. This benzylic alcohol is a key intermediate that can be further oxidized to produce valuable compounds.

Subsequent controlled oxidation of (4-butoxyphenyl)methanol leads to the formation of 4-butoxybenzaldehyde. nih.govsigmaaldrich.com Further oxidation of the aldehyde or the alcohol directly yields 4-butoxybenzoic acid. nist.govnih.gov These derivatives are significant in the development of new materials and potential pharmaceutical agents.

| Starting Material | Product |

| This compound | (4-butoxyphenyl)methanol |

| (4-butoxyphenyl)methanol | 4-butoxybenzaldehyde |

| 4-butoxybenzaldehyde | 4-butoxybenzoic acid |

Quaternization Reactions and Onium Salt Formation

The electrophilic nature of the benzylic carbon in this compound makes it an ideal substrate for quaternization reactions. Treatment with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts. researchgate.netgoogle.comgoogleapis.comgoogle.com For instance, reaction with N,N-dimethylalkylamines produces benzalkonium-type chlorides. researchgate.net These reactions can be efficiently carried out in water or water-containing organic solvents. google.comgoogleapis.com Similarly, reaction with phosphines, such as triphenylphosphine (B44618), results in the formation of phosphonium (B103445) salts, which are valuable reagents in organic synthesis. organic-chemistry.orgresearchgate.net

| Reactant | Product Type |

| Tertiary Amines | Quaternary Ammonium Salts |

| Phosphines | Phosphonium Salts |

Coupling Reactions (e.g., Suzuki, Negishi, Heck)

The chloromethyl group of this compound and its derivatives are effective partners in various palladium-catalyzed cross-coupling reactions, which are fundamental for the creation of carbon-carbon bonds.

In the Suzuki reaction , 4-butoxybenzyl halides can be coupled with arylboronic acids to form diarylmethane structures. lookchem.comnih.gov The use of specific palladium catalysts and ligands allows for the efficient coupling of benzyl (B1604629) chlorides, including those with electron-donating groups like the butoxy substituent. lookchem.comrsc.org

For the Negishi coupling , an organozinc reagent is required. This compound can be converted to the corresponding Grignard reagent, which upon transmetalation with a zinc salt, can participate in Negishi coupling reactions with aryl halides. organic-chemistry.orgchem-station.comyoutube.comresearchgate.netrsc.org This method is known for its high functional group tolerance. chem-station.com

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.comlibretexts.org While direct coupling with this compound is less common, its derivatives, such as the corresponding aryl halide, can be utilized. The reaction is catalyzed by palladium complexes and is a powerful tool for the synthesis of substituted alkenes. wikipedia.org

Functionalization of the Butoxy Side Chain

While less reactive than the chloromethyl group, the butoxy side chain can also be chemically modified. The ether linkage can be cleaved under specific conditions to yield a phenolic group. This transformation opens up another avenue for introducing new functionalities. For example, treatment with strong acids like hydrogen bromide or boron tribromide can cleave the ether bond to produce 4-(chloromethyl)phenol. This phenolic derivative can then undergo a variety of reactions, such as esterification or etherification with different alkyl or aryl groups, further diversifying the range of accessible compounds.

Synthesis of Substituted Aromatic Derivatives

The benzene (B151609) ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The butoxy group is an activating, ortho-para directing group, while the chloromethyl group is a weakly deactivating, ortho-para director. The interplay of these two substituents directs incoming electrophiles primarily to the positions ortho to the butoxy group (positions 2 and 6).

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Introduction of one or more nitro groups onto the aromatic ring using a mixture of nitric and sulfuric acids.

Halogenation: Incorporation of halogen atoms (e.g., bromine, chlorine) using an appropriate halogenating agent and a Lewis acid catalyst.

Friedel-Crafts Acylation: Acylation of the aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, leading to the formation of a ketone.

These reactions pave the way for the synthesis of a wide array of polysubstituted aromatic compounds with tailored electronic and steric properties.

Structural Characterization and Advanced Analytical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each nucleus can be mapped.

Proton (¹H) NMR for Structural Fingerprinting

The ¹H NMR spectrum of 1-Butoxy-4-(chloromethyl)benzene is expected to provide a unique fingerprint of its proton environments. The aromatic protons on the benzene (B151609) ring, due to the para-substitution pattern, would likely appear as two distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the chloromethyl group (-CH₂Cl) would be expected to produce a singlet in the range of δ 4.5-4.7 ppm, deshielded by the adjacent chlorine atom. The butoxy group would exhibit a series of signals corresponding to the four different types of protons: a triplet for the terminal methyl group (-CH₃), two multiplets for the two methylene (B1212753) groups (-CH₂-), and a triplet for the methylene group attached to the oxygen atom (-O-CH₂-), with progressively downfield chemical shifts.

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons (ortho to -OCH₂CH₂CH₂CH₃) | ~6.8-7.0 | Doublet |

| Aromatic Protons (ortho to -CH₂Cl) | ~7.2-7.4 | Doublet |

| Chloromethyl Protons (-CH₂Cl) | ~4.5-4.7 | Singlet |

| Methylene Protons (-O-CH₂-) | ~3.9-4.1 | Triplet |

| Methylene Protons (-O-CH₂-CH₂-) | ~1.7-1.9 | Multiplet |

| Methylene Protons (-CH₂-CH₃) | ~1.4-1.6 | Multiplet |

| Methyl Protons (-CH₃) | ~0.9-1.0 | Triplet |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the non-equivalent carbon atoms. The aromatic carbons would appear in the typical downfield region of δ 110-160 ppm. The carbon of the chloromethyl group would be found around δ 45-50 ppm. The carbons of the butoxy group would resonate at different upfield positions, with the carbon attached to the oxygen being the most deshielded.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Aromatic Carbon (C-O) | ~158-160 |

| Aromatic Carbons (C-H ortho to -O) | ~114-116 |

| Aromatic Carbons (C-H ortho to -CH₂Cl) | ~128-130 |

| Aromatic Carbon (C-CH₂Cl) | ~135-137 |

| Chloromethyl Carbon (-CH₂Cl) | ~45-50 |

| Methylene Carbon (-O-CH₂-) | ~67-69 |

| Methylene Carbon (-O-CH₂-CH₂-) | ~31-33 |

| Methylene Carbon (-CH₂-CH₃) | ~19-21 |

| Methyl Carbon (-CH₃) | ~13-15 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing detailed connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships. For instance, correlations would be expected between the adjacent methylene protons of the butoxy group and between the ortho- and meta-protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively assign the proton signals to their corresponding carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by an M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways would likely involve the loss of the butoxy group, the chloromethyl group, or fragments of the butyl chain. Key expected fragments are listed in the table below.

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| [M]⁺ | Molecular ion |

| [M - CH₂Cl]⁺ | Loss of the chloromethyl group |

| [M - C₄H₉O]⁺ | Loss of the butoxy radical |

| [C₇H₇Cl]⁺ | Chlorobenzyl cation |

| [C₇H₆Cl]⁺ | Tropylium-like ion |

| [C₄H₉]⁺ | Butyl cation |

| Note: The relative intensities of these fragments would depend on their stability. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. The spectra of this compound would exhibit characteristic absorption bands.

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the butoxy and chloromethyl groups would be observed in the range of 2850-3000 cm⁻¹.

C-O-C stretching of the ether linkage would likely produce a strong band in the region of 1250-1000 cm⁻¹.

C-Cl stretching from the chloromethyl group would be expected in the fingerprint region, typically around 800-600 cm⁻¹.

Para-disubstituted benzene ring vibrations would give characteristic bands in the IR spectrum, particularly a strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region.

Raman spectroscopy would provide complementary information, often being more sensitive to non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

Chromatographic Techniques for Purity Assessment and Separation of this compound

The purity assessment and separation of this compound are crucial for its characterization and use in further chemical synthesis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for these purposes. While specific research detailing the chromatographic analysis of this compound is not extensively available in peer-reviewed literature, appropriate methodologies can be inferred from the analysis of structurally similar compounds, such as other substituted benzene derivatives, benzyl (B1604629) halides, and ethers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity determination of moderately polar and non-volatile compounds. For this compound, a reverse-phase HPLC method would be the most probable approach. This method separates compounds based on their hydrophobicity.

A typical HPLC setup for a compound like this compound would likely involve a C18 stationary phase, which is a non-polar column that would retain the analyte. The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile or methanol, and water. The ratio of the organic solvent to water would be optimized to achieve adequate retention and separation from potential impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light.

An exemplary set of HPLC conditions, based on methods used for similar benzene derivatives, is presented in the table below.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (e.g., 25 °C) |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another highly effective technique for the analysis of volatile and thermally stable compounds like this compound. GC separates compounds based on their boiling points and interactions with the stationary phase.

For the analysis of this compound, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (similar to a DB-5 or HP-5 column), would be suitable. The oven temperature would be programmed to ramp up, allowing for the separation of compounds with different volatilities. The injector and detector temperatures would be set high enough to ensure complete vaporization of the sample and prevent condensation.

A hypothetical set of GC-MS conditions for the purity assessment of this compound is outlined in the table below.

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

The separation of potential isomers, such as those with the butoxy and chloromethyl groups in different positions on the benzene ring, would be a key application of these chromatographic methods. The subtle differences in polarity and boiling point between isomers can often be resolved with high-resolution capillary GC columns or optimized HPLC conditions. The identification of any separated isomers or impurities would be definitively confirmed by mass spectrometry, which provides information about the molecular weight and fragmentation pattern of the eluted compounds.

Computational and Theoretical Chemical Studies of 1 Butoxy 4 Chloromethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular properties from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. Geometric optimization using DFT involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. nih.govresearchgate.net This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

For 1-Butoxy-4-(chloromethyl)benzene, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be performed to achieve a fully optimized geometry. nih.gov The output of such a calculation provides the equilibrium structure in the gas phase or in a simulated solvent. Analysis of the electronic structure reveals details about the distribution of electron density, molecular orbitals, and electrostatic potential.

Table 1: Parameters Determined by DFT Geometric Optimization This table illustrates the type of data obtained from a DFT geometric optimization. Specific values for this compound are not available in the cited literature.

| Parameter | Description | Typical Unit | Calculated Value |

| Total Energy | The total electronic energy of the optimized molecule. | Hartrees (a.u.) | Data Not Available |

| C-C Bond Length (Aromatic) | The distance between adjacent carbon atoms in the benzene (B151609) ring. | Angstroms (Å) | Data Not Available |

| C-O Bond Length | The distance between the aromatic carbon and the butoxy oxygen. | Angstroms (Å) | Data Not Available |

| C-Cl Bond Length | The distance between the methylene (B1212753) carbon and the chlorine atom. | Angstroms (Å) | Data Not Available |

| C-C-C Bond Angle | The angle formed by three adjacent carbon atoms in the benzene ring. | Degrees (°) | Data Not Available |

| C-O-C Bond Angle | The angle of the ether linkage in the butoxy group. | Degrees (°) | Data Not Available |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. The LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness, which further quantify the molecule's reactivity. nih.gov

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies This table defines key reactivity parameters derived from FMO analysis. Specific calculated values for this compound were not found in the searched literature.

| Parameter | Formula | Description | Calculated Value |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. | Data Not Available |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. | Data Not Available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | Data Not Available |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | Data Not Available |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | Data Not Available |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. | Data Not Available |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | Data Not Available |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. | Data Not Available |

Quantum chemical calculations are routinely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.govresearchgate.net

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These calculations are performed on the DFT-optimized geometry of the molecule and the results are often compared with experimental data, using a reference standard like Tetramethylsilane (TMS). nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations yield a theoretical infrared (IR) spectrum, showing the characteristic vibrational modes (e.g., stretching, bending) of the molecule's functional groups. The calculated frequencies are often scaled by an empirical factor to better match experimental results. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov This analysis calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) observed experimentally. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. koreascience.kr For a flexible molecule like this compound, which has a rotatable butoxy group, MD simulations can provide a detailed understanding of its conformational landscape.

An MD simulation would involve defining a force field (a set of parameters describing the potential energy of the atoms) and simulating the atomic motions by solving Newton's equations of motion. researchgate.net This would reveal the preferred conformations of the butoxy chain, the rotational barriers around its single bonds, and how it might interact with solvent molecules or other molecules in its environment. Such studies are valuable for understanding how the molecule's shape and flexibility influence its physical and chemical properties. However, specific MD simulation studies for this compound were not identified in the surveyed literature.

Reaction Mechanism Elucidation Using Computational Models

Computational models are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. For this compound, this could involve studying its reactivity, for example, in nucleophilic substitution reactions at the chloromethyl group.

DFT calculations can be used to locate the structures of reactants, products, and transition states. By comparing the energies of these structures, activation energies and reaction enthalpies can be determined, providing a quantitative understanding of the reaction's feasibility and kinetics. While this is a powerful and common application of computational chemistry, specific studies modeling the reaction mechanisms of this compound were not found.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with its chemical reactivity. These descriptors are often calculated using computational methods and can include electronic parameters (like HOMO/LUMO energies), steric parameters, and topological indices.

A QSRR model for a series of related compounds, which could include this compound, would allow for the prediction of reactivity for new, unsynthesized molecules in the same class. This approach is widely used in areas like drug design and materials science. No specific QSRR studies featuring this compound were found in the performed search.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

Organic building blocks are fundamental functionalized molecules used in the assembly of more complex molecular architectures. sigmaaldrich.com 1-Butoxy-4-(chloromethyl)benzene's utility in this regard stems from its bifunctional nature, which allows for sequential or simultaneous reactions at two different sites.

Precursor for Diversely Substituted Aromatic Compounds

The chloromethyl group in this compound is a key reactive site, making the compound an excellent precursor for a variety of substituted aromatic compounds. The chlorine atom can be readily displaced by a wide range of nucleophiles, enabling the introduction of diverse functional groups onto the benzene (B151609) ring. This reactivity is foundational to its role in building more complex molecular structures. For instance, it can be used in the synthesis of other aromatic compounds through reactions that modify or replace the chloromethyl and butoxy groups.

Contributions to Polymer Chemistry and Materials Science

The dual functionality of this compound also makes it a valuable component in the field of polymer chemistry and materials science. It can participate in polymerization reactions and be used to modify the properties of existing polymers.

Monomeric Unit in Polymerization Processes

While direct polymerization of this compound is not extensively documented, its derivatives are known to participate in polymerization reactions. For example, related compounds can undergo polymerization through mechanisms like free-radical polymerization. psu.eduelsevierpure.com A study on a similar compound, 4-[(n-butylsulfinyl)methyl]-4'-(chloromethyl)benzene, demonstrated its ability to polymerize via a p-quinodimethane intermediate. psu.eduelsevierpure.com This suggests that with appropriate modifications, this compound could serve as a monomeric unit, introducing both the butoxy and a reactive benzyl (B1604629) group into a polymer chain.

Cross-linking Agent for Polymer Networks

Cross-linking is a process that forms chemical bonds between polymer chains, creating a three-dimensional network structure that enhances the material's properties. sigmaaldrich.com this compound, and more broadly, compounds containing chloromethyl groups like 1,4-bis(chloromethyl)benzene (B146612), are effective cross-linking agents. jlu.edu.cn The chloromethyl group can react with suitable functional groups on polymer backbones, such as hydroxyl or amine groups, to form stable covalent linkages. This process is crucial for improving the mechanical strength, thermal stability, and solvent resistance of various polymers. For instance, 1,4-bis(chloromethyl)benzene has been used to cross-link poly(vinyl imidazolium) to create adsorbents for environmental remediation. jlu.edu.cn

Intermediate for Functional Materials (e.g., Electronic, Optical)

The structural features of this compound make it a useful intermediate in the synthesis of functional materials with specific electronic and optical properties. The butoxy group can influence solubility and processing characteristics, while the reactive chloromethyl group provides a site for attaching other functional moieties. For example, related conjugated polymers, which can be synthesized from derivatives of this compound, are under intensive research for their potential applications in electrochemical, electronic, and optical materials. psu.edu The ability to introduce various substituents via the chloromethyl group allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Development of Specialized Chemical Reagents and Research Tools

Beyond its role in synthesis and materials, this compound can be a starting point for creating specialized chemical reagents and tools for research. Its reactivity allows for the attachment of reporter groups, affinity labels, or other moieties that can be used to probe biological systems or facilitate chemical transformations. The versatility of the chloromethyl group in forming new bonds is a key attribute in designing such tailored molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Butoxy-4-(chloromethyl)benzene in laboratory settings?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, sodium salts of aryloxy derivatives (e.g., 4’-phenyldiazenyl-biphenyl-4-ols) can react with 1-chloro-4-(chloromethyl)benzene under controlled conditions. Purification typically involves column chromatography, and yields are optimized by adjusting reaction time and temperature .

Q. What safety precautions are critical when handling this compound in laboratory environments?

- Methodological Answer : Key precautions include:

- Use of closed systems or local exhaust ventilation to minimize inhalation exposure .

- Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats .

- Emergency measures: Immediate access to safety showers and eye-wash stations .

Q. How is the purity of this compound typically verified post-synthesis?

- Methodological Answer : Analytical techniques include:

- Chromatography : HPLC or GC-MS to assess chemical purity.

- Spectroscopy : H NMR to confirm structural integrity and detect impurities (e.g., residual solvents or unreacted intermediates) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Systematic Optimization : Vary catalysts (e.g., Lewis acids vs. bases) and reaction solvents (polar vs. non-polar) to identify yield trends.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to pinpoint rate-limiting steps .

Q. How can spectroscopic methods elucidate the structural stability of this compound under different pH conditions?

- Methodological Answer :

- UV-Vis Spectroscopy : Track absorbance shifts to detect pH-dependent conformational changes.

- H NMR in Deuterated Solvents : Observe chemical shift variations in acidic/basic media to infer electronic effects on the chloromethyl group .

Q. What role does this compound serve as an intermediate in pharmaceutical agent synthesis?

- Methodological Answer : The compound acts as a precursor for bioactive molecules. For example, its chloromethyl group can undergo nucleophilic substitution to introduce amines or thiols, enabling the synthesis of drug candidates targeting enzyme inhibition or receptor modulation .

Q. How do steric and electronic effects influence the reactivity of this compound compared to its brominated analogs?

- Methodological Answer :

- Hammett Analysis : Compare reaction rates of brominated (e.g., 4-Bromobenzyl chloride) and chlorinated derivatives in SN2 reactions. The smaller size of chlorine reduces steric hindrance but increases electronegativity, altering transition-state stability .

Q. What crystallographic techniques are employed to determine the molecular conformation of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.